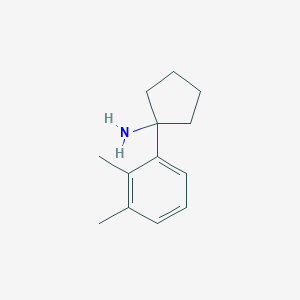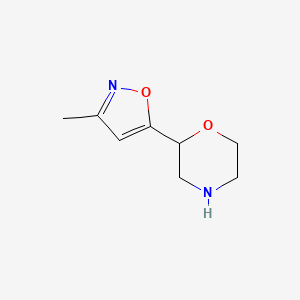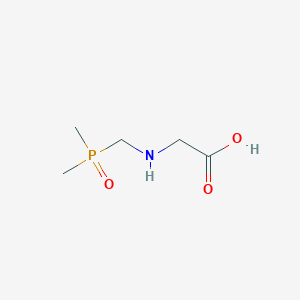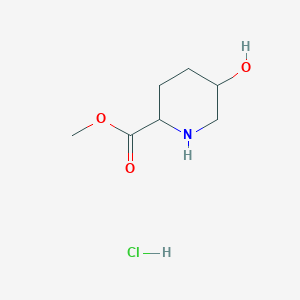![molecular formula C10H9ClF2N2S B15309309 4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a chemical compound with significant potential in various scientific fields. Its unique structure, which includes a difluoromethyl group attached to a phenyl ring and a thiazole moiety, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the reaction of difluoromethylated phenyl derivatives with thiazole intermediates. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the phenyl ring, followed by coupling with a thiazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce difluoromethylated phenyl amines .
Applications De Recherche Scientifique
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to bind effectively to target proteins and enzymes. This binding can modulate biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated phenyl derivatives and thiazole-based compounds. Examples include:
- 4-[trifluoro(phenyl)methyl]-1,3-thiazol-2-amine
- 4-[difluoro(phenyl)methyl]-1,3-oxazole-2-amine .
Uniqueness
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of a difluoromethyl group and a thiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9ClF2N2S |
|---|---|
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H8F2N2S.ClH/c11-10(12,7-4-2-1-3-5-7)8-6-15-9(13)14-8;/h1-6H,(H2,13,14);1H |
Clé InChI |
XTWDRRJAQVLVNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CSC(=N2)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)


![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)




